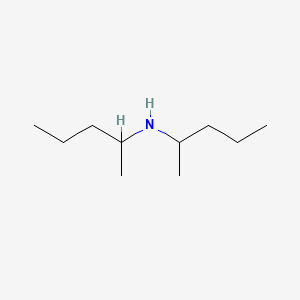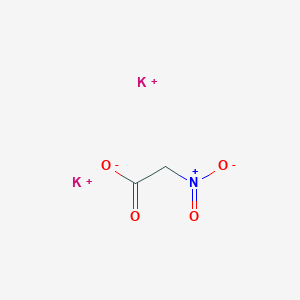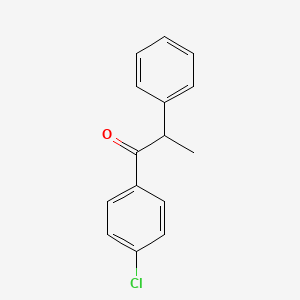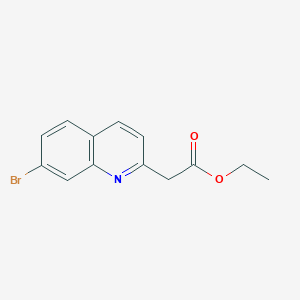
1,1'-Dimethyldibutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dimethyldibutylamine is an organic compound with the molecular formula C10H23N. It is a secondary amine characterized by the presence of two butyl groups and two methyl groups attached to the nitrogen atom. This compound is known for its applications in various chemical processes and industrial uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Dimethyldibutylamine can be synthesized through several methods. One common approach involves the reaction of dibutylamine with methyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{)}_2\text{NH} + \text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{)}_2\text{NCH}_3 + \text{HI} ]
Industrial Production Methods: Industrial production of 1,1’-Dimethyldibutylamine often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Dimethyldibutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The nitrogen atom in 1,1’-Dimethyldibutylamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
1,1’-Dimethyldibutylamine finds applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Dimethyldibutylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
1,1’-Dimethyldibutylamine can be compared with other similar compounds such as:
Dibutylamine: Lacks the methyl groups, making it less sterically hindered.
Dimethylbenzylamine: Contains a benzyl group instead of butyl groups, leading to different reactivity and applications.
Butylamine: A primary amine with only one butyl group, exhibiting different chemical properties.
Uniqueness: 1,1’-Dimethyldibutylamine is unique due to its specific structure, which imparts distinct steric and electronic properties. These characteristics make it valuable in specialized chemical reactions and industrial applications.
Propriétés
Numéro CAS |
40221-44-1 |
|---|---|
Formule moléculaire |
C10H23N |
Poids moléculaire |
157.30 g/mol |
Nom IUPAC |
N-pentan-2-ylpentan-2-amine |
InChI |
InChI=1S/C10H23N/c1-5-7-9(3)11-10(4)8-6-2/h9-11H,5-8H2,1-4H3 |
Clé InChI |
ZZJKGVPMLGIOTF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)NC(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-[(1-cyclobutyl-4-oxo-6,7,8,9-tetrahydro-3aH-pyrazolo[3,4-c]quinolin-3-yl)methyl]pyridine-2-carboxylate](/img/structure/B12341223.png)
![N'-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B12341233.png)


![4-(2-fluorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12341241.png)
![[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride](/img/structure/B12341245.png)

![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-hydroxyiminoethanimidamide](/img/structure/B12341263.png)

![3-Chloro-5-fluorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12341277.png)

![N-[(E)-3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B12341301.png)
